2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide
Description
The compound 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide features a complex heterocyclic scaffold. Its structure integrates a 4-oxopyran ring substituted with a 3,4-dihydroisoquinoline moiety via a methylene bridge, linked to an acetamide group bearing a 3-fluorophenyl substituent. This combination of electron-withdrawing (fluorophenyl) and electron-donating (isoquinoline) groups may influence its physicochemical properties, such as solubility and bioavailability, as well as its intermolecular interactions (e.g., hydrogen bonding) .
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-6-3-7-19(10-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-9-8-16-4-1-2-5-17(16)12-26/h1-7,10-11,14H,8-9,12-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXZXWZPVPSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline derivative, followed by the formation of the pyran ring. The final step involves the coupling of these two moieties with the acetamide group.
Preparation of Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of Pyran Ring: The pyran ring can be formed via a cyclization reaction involving a suitable precursor, such as a dihydropyran.
Coupling Reaction: The final step involves coupling the isoquinoline and pyran derivatives with the acetamide group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with neurotransmitter receptors, while the pyran ring could modulate enzyme activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key structural motifs with several acetamide derivatives documented in the evidence. Below is a comparative analysis of its structural and functional attributes relative to these analogs:
Key Observations
Hydrogen Bonding and Crystal Packing :
- The presence of acetamide (-NHCO-) and oxo (C=O) groups in the target compound and analogs (e.g., ) facilitates hydrogen bonding. For example, N-(3,4-dichlorophenyl)acetamide forms R₂²(10) dimers via N–H⋯O interactions, a pattern common in amides . The target compound’s 4-oxopyran and acetamide groups likely enable similar intermolecular interactions, affecting crystallization and stability .
Substituent Impact on Physicochemical Properties: Fluorine Substituents: The 3-fluorophenyl group in the target compound may reduce metabolic degradation (via electron-withdrawing effects) compared to non-fluorinated analogs. This is observed in other fluorinated acetamides, such as the 3,4,5-trifluorophenyl derivative in .
Synthetic Methodologies: Analogs like those in and are synthesized via coupling reactions (e.g., carbodiimide-mediated amide bond formation), suggesting similar routes for the target compound. For example, N-(3,4-dichlorophenyl)acetamide was prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine .
Biological Activity
The compound 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that combines an isoquinoline moiety with a pyran ring and a fluorophenyl acetamide group.
The biological activity of this compound primarily involves its interaction with specific biological targets. The following mechanisms have been identified:
1. Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit various enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of aldo-keto reductase (AKR1C3), which plays a crucial role in steroid metabolism and detoxification processes. This inhibition can lead to altered levels of steroid hormones and other metabolites, potentially affecting various physiological processes.
2. Interaction with Receptors:
- Preliminary studies suggest that the compound may interact with G protein-coupled receptors (GPCRs), which are critical for signal transduction in cells. The specific receptor interactions remain to be fully elucidated but could involve pathways related to neurotransmission and hormonal regulation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Metabolism | Hepatic (liver enzymes) |
| Excretion | Renal |
These parameters indicate that the compound is likely to be well absorbed and has a moderate half-life, suggesting potential for sustained therapeutic effects.
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
- A study investigated the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated significant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) following treatment, suggesting potential applications in inflammatory diseases .
Case Study 2: Neuroprotective Effects
Q & A
Q. Yield optimization strategies :
- Vary stoichiometry of reagents (e.g., excess acyl chloride for acetylation) .
- Screen bases (e.g., Na₂CO₃ vs. DIPEA) to enhance nucleophilicity in amidation .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or dynamic equilibria. Methodological approaches include:
- Multi-technique validation : Cross-validate ¹H/¹³C NMR (e.g., δ 169.8 ppm for carbonyl groups in acetamide derivatives) with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 347 [M+H]⁺) .
- Dynamic NMR experiments : Analyze temperature-dependent spectral changes to detect rotamers or conformational exchange in the isoquinoline or pyran moieties .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry using single-crystal diffraction, as applied to related pyridinone derivatives .
What computational strategies are effective in predicting the reactivity of this compound for targeted biological studies?
Answer:
Integrate computational tools to guide experimental design:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for key steps like pyran-4-one formation or isoquinoline methylation .
- Molecular docking : Screen against biological targets (e.g., kinases) using the fluorophenyl-acetamide moiety as a hydrogen-bond donor, leveraging its similarity to kinase inhibitors .
- ADMET prediction : Employ tools like SwissADME to assess solubility and metabolic stability, critical for in vivo studies .
Case study : ICReDD’s workflow combines reaction path searches and experimental feedback to optimize conditions (e.g., solvent selection) .
How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
Stability studies should address:
- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–10) at 40°C, monitoring degradation via HPLC. The acetamide group is prone to hydrolysis under acidic/basic conditions .
- Photostability : Expose solid and solution phases to UV light (ICH Q1B guidelines) to detect photodegradation products .
- Thermal analysis : Use DSC/TGA to identify melting points and decomposition temperatures, critical for storage recommendations .
What advanced methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Answer:
- Bioisosteric replacement : Substitute the 3-fluorophenyl group with other electron-withdrawing groups (e.g., Cl, CF₃) to modulate target binding .
- Fragment-based design : Use X-ray co-crystallography or Cryo-EM to map interactions between the pyran-4-one core and enzymatic active sites .
- Proteomics profiling : Apply affinity chromatography with immobilized analogs to identify off-target interactions in cellular lysates .
Example : Pyridine derivatives with dimethyl substitutions showed enhanced binding to kinases due to hydrophobic interactions .
How can researchers address low solubility in biological assays without altering the core structure?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability, as demonstrated for similar lipophilic acetamides .
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
What are the best practices for validating the compound’s purity in interdisciplinary studies?
Answer:
- Orthogonal analytical methods : Combine HPLC-UV (e.g., C18 column, acetonitrile/water gradient) with LC-MS to detect impurities at <0.1% levels .
- Elemental analysis : Confirm stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .
- NMR spiking : Add authentic reference standards to ¹H NMR samples to identify residual solvents or byproducts .
How can researchers leverage contradictory biological data (e.g., conflicting IC₅₀ values) across studies?
Answer:
- Assay standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to account for variability in cell lines (e.g., HEK293 vs. HeLa) .
- Mechanistic studies : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
